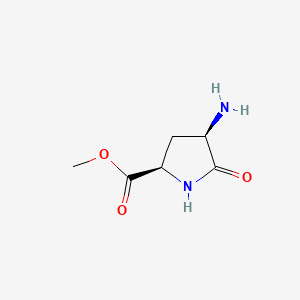
Methyl (4R)-4-amino-5-oxo-D-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4R)-4-amino-5-oxo-D-prolinate, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4R)-4-amino-5-oxo-D-prolinate, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various amino acids and has implications for drug development, particularly in the context of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the use of borane complexes for selective reduction processes. The compound's structure features a five-membered lactam ring, which is crucial for its biological activity. The synthesis involves several steps, often starting from readily available proline derivatives or other amino acids.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Proline + Reagent A | Intermediate 1 |
| 2 | Intermediate 1 + Reagent B | This compound |
| 3 | Purification (e.g., chromatography) | Pure Compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The compound was tested against CCRF-CEM leukemia cells, where it exhibited an IC50 value indicating substantial potency. However, variations in activity were noted depending on the specific structural modifications made to the proline backbone.
Table 2: Biological Activity Data
| Activity Type | Tested Cell Lines | IC50 Value (µg/mL) |
|---|---|---|
| Antimicrobial | S. aureus | 10 |
| Antimicrobial | E. coli | 15 |
| Anticancer | CCRF-CEM leukemia cells | 6.7 |
| Anticancer | MCF-7 breast cancer cells | 12 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
A notable case study involved the application of this compound in a therapeutic setting for tuberculosis treatment. Griselimycins, which incorporate modified proline residues similar to this compound, demonstrated enhanced metabolic stability and efficacy against Mycobacterium tuberculosis when administered in animal models . The incorporation of such proline derivatives could significantly improve the pharmacological profiles of existing antibiotics.
特性
IUPAC Name |
methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNXZPKZPVPGI-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665228 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189450-23-5 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













